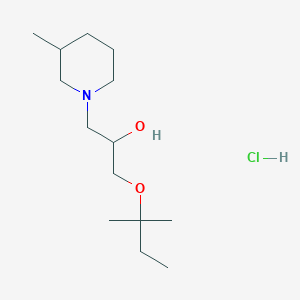

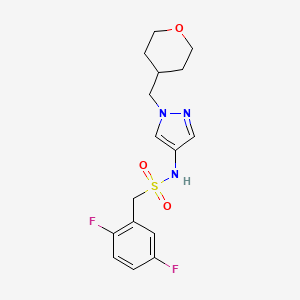

2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The molecule contains multiple heterocyclic rings, including a pyridine and a pyridazinone, which are common in pharmacologically active compounds. The chromene moiety is also a significant pharmacophore, often found in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the reaction of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with secondary cycloaliphatic amines can lead to the formation of N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, which have shown inhibitory activity against lipoxygenases . Similarly, N-1-Naphthyl-3-oxobutanamide can be used to synthesize a variety of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, through reactions with arylidinecyanothioacetamide and subsequent cyclization steps . These methods could potentially be adapted to synthesize the compound by modifying the starting materials and reaction conditions to incorporate the specific pyridazinone and chromene structures.

Molecular Structure Analysis

The molecular structure of related chromene derivatives has been characterized. For example, 4-oxo-N-phenyl-4H-chromene-2-carboxamide has been crystallized and its structure determined, revealing an anti-rotamer conformation about the C-N bond and the possibility of trans- or cis-orientation of the amide O atom relative to the pyran ring O atom . This information can provide insights into the conformational preferences of the chromene moiety in the target compound, which may influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. Chromene derivatives are known to undergo various chemical transformations, including cyclization and substitution reactions . The presence of multiple functional groups in the target compound suggests that it could participate in a range of chemical reactions, such as amide bond formation, nucleophilic substitution, and condensation reactions, which could be utilized in further synthetic modifications or in the elucidation of its mechanism of action.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, related compounds can offer some general insights. Chromene derivatives typically exhibit solid-state properties that are influenced by their molecular conformations and intermolecular interactions, such as hydrogen bonding . The heterocyclic rings present in the compound are likely to contribute to its solubility, melting point, and stability, which are important parameters in the development of pharmaceutical agents. The inhibitory activity against lipoxygenases observed for similar compounds suggests that the target compound may also possess biological activities that could be explored in pharmacological studies .

Scientific Research Applications

Chemical Reactions and Derivatives

- Chemical Properties and Reactions: Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a compound with a similar structure, reacts with S-methylisothiosemicarbazide hydroiodide to form various derivatives. Depending on the solvent used (pyridine or ethanol), the products and yields of the reaction vary significantly (Vetyugova et al., 2018).

Biological Applications and Evaluation

- Synthesis and Biological Properties: A series of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide compounds were synthesized and evaluated for their biological properties. The synthesis involves several steps, starting with the preparation of ethyl 2-oxo2H-chromene-3-carboxylate and ending with the formation of Schiff bases and their reaction with mercaptoacetic acid. The antibacterial activity of these compounds was tested against various bacterial and fungal organisms (Ramaganesh et al., 2010).

Spectroscopy and Computational Studies

- Structural Analysis and Applications: Synthesis of novel triazole derivatives based on chromene compounds was conducted. The structures of these compounds were confirmed through various spectroscopic methods. The final products, which possess diverse biological applications, were obtained with excellent yield (Mottaghinejad & Alibakhshi, 2018).

- Non-Linear Optical (NLO) and Molecular Docking Studies: Certain derivatives, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, were synthesized and characterized. Computational chemistry methods supported the experimental findings, and the compounds were analyzed for their NLO properties and molecular docking potential, highlighting their possible use in anticancer activity (Jayarajan et al., 2019).

Molecular Docking and Synthesis for Anticancer Activity

- Molecular Docking for Breast Cancer: Chromeno[4,3-b]pyridine derivatives were designed, synthesized, and subjected to computational ADME, Lipinski's analysis, molecular docking, and binding energy evaluation. The anticancer activities of these compounds were particularly studied concerning breast cancer (MCF-7), with certain compounds showing high activity (Abd El Ghani et al., 2022).

Synthesis and Crystallography for Material Science

- Novel Complex Synthesis and Electrochemical Studies: Organic ligands based on 2-oxo-2-(arylamino)-(2E)-2-[(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-methyledene]ethanethioic acid hydrazides were synthesized. The structures of the copper(II), cobalt(II), and nickel(II) complexes were characterized, and their electrochemical properties were investigated, suggesting potential applications in material science and catalysis (Myannik et al., 2018).

properties

IUPAC Name |

2-oxo-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4/c26-19-8-7-17(15-5-3-9-22-13-15)24-25(19)11-10-23-20(27)16-12-14-4-1-2-6-18(14)29-21(16)28/h1-9,12-13H,10-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVKPQDCHRXEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3004730.png)

![N-{3-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B3004731.png)

![(E)-2-methyl-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3004735.png)

![5-(2-methoxyethyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3004739.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3004744.png)

![Methyl 4-[7-[(2-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3004746.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004747.png)